molecular formula C28H30N6OS B1684524 Masitinib CAS No. 790299-79-5

Masitinib

Cat. No. B1684524
CAS RN: 790299-79-5
M. Wt: 498.6 g/mol
InChI Key: WJEOLQLKVOPQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Masitinib is an orally administered tyrosine kinase inhibitor . It modulates the activity of mast cells and macrophages, important cells for immunity, through targeting a limited number of kinases without inhibiting, at therapeutic doses, kinases associated with known toxicities .


Molecular Structure Analysis

This compound forms highly stable and specific H-bond interactions with M pro through its pyridine and aminothiazole rings . Importantly, the interaction with His 163 is a key anchoring point of the inhibitor, and its perturbation leads to ligand unbinding within nanoseconds .


Chemical Reactions Analysis

This compound has been identified as an antiviral agent with effective inhibitory activity against the SARS-CoV-2 3CLpro . In addition, masitinibL, a drug-like analog of this compound, demonstrated strong inhibitory properties against the SARS-CoV-2 3CLpro .

Scientific Research Applications

Masitinib in Oncology and Hematology

This compound, a tyrosine kinase inhibitor, targets several receptors including c-Kit receptor, PDGFR, Lck, Lck/Yes-related protein, FGFR3, and FAK. Originally approved for canine mast cell tumors, this compound is now under clinical investigation for various human malignancies such as Gastro-Intestinal Stromal Tumors, acute myeloid leukemia, systemic mastocytosis, pancreatic cancer, multiple myeloma, non-small cell lung cancer, melanoma, ovarian, and prostate cancer. These studies highlight its potential as a milestone in translational oncology (Marech et al., 2014).

This compound in Neurodegenerative Diseases

Research suggests this compound's potential in treating Alzheimer's disease (AD). By targeting neuroinflammation and the mast cell–glia axis, this compound shows promise in reducing neurodegeneration and improving cognitive functions. It's currently in Phase II/III clinical trials for AD treatment, demonstrating its dual action in inhibiting mast cell activity and Fyn kinase, both implicated in AD pathology (Folch et al., 2015); (Ettecho et al., 2021).

This compound in Neurological Disorders

The use of this compound in primary progressive and relapse-free secondary progressive multiple sclerosis (MS) has been explored. This compound's ability to inhibit mast cells, which contribute to MS pathogenesis, showed potential clinical benefits in stabilizing MSFC scores and reducing neurological impairments in MS patients (Vermersch et al., 2012).

This compound as a Chemosensitizer

This compound has been studied as a chemosensitizer in various cancers, enhancing the antiproliferative effects of chemotherapy agents like gemcitabine in pancreatic cancer and in canine tumors. It indicates a synergistic effect when combined with chemotherapy, providing a new avenue in cancer treatment strategies (Thamm et al., 2012).

This compound in Veterinary Medicine

Besides its use in human medicine, this compound is also significant in veterinary medicine, particularly in the treatment of canine mast cell tumors. Its efficacy and safety in dogs highlight its importance in veterinary oncology (Hahn et al., 2008).

Mechanism of Action

Target of Action

Masitinib is a selective tyrosine kinase inhibitor . Its primary targets are the receptor tyrosine kinase c-Kit, platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3) as well as CSF1R . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, this compound targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . By inhibiting these enzymes, this compound can modulate the activity of mast cells and macrophages, important cells for immunity .

Biochemical Pathways

This compound affects key biochemical pathways implicated in neurodegeneration and cancer . It inhibits certain kinases interfering with cell proliferation and survival, reduces neuroinflammation, and exhibits antioxidant activity . By targeting CSF-1R and c-Kit, this compound can prevent excessive aberrant microgliosis in the spinal cord and accumulation of mast cells in the skeletal muscles .

Pharmacokinetics

This compound is orally administered . It has good bioavailability of approximately 60% in both sexes . An oral dose of 10–15 mg/kg this compound is proposed to achieve adequate plasma concentrations . The pharmacokinetics of this compound suggests that it can be developed in a large number of conditions in oncology, inflammatory diseases, and certain diseases of the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It consistently demonstrates neuroprotective properties across various studies . This compound can exert a neuroprotective effect in some central nervous system diseases and reduce symptoms in some chronic inflammatory disorders through its activity on mast cells and microglia . This results in a reduced immune response and less inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific gene mutations or the state of the immune system can affect how effectively this compound targets and inhibits tyrosine kinases . Furthermore, the drug’s effectiveness can be influenced by the patient’s overall health status and the presence of other medical conditions .

Safety and Hazards

Masitinib has been reported to have some safety concerns. The majority of randomized controlled trials reported concerns regarding the safety profile of this compound . It is also considered toxic and is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Masitinib interacts with several enzymes and proteins. It inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, this compound targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . It also inhibits the platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3), as well as CSF1R .

Cellular Effects

This compound has shown to have various effects on cells. It has potential neuroprotective effects by modulating key pathways implicated in neurodegeneration . It has been reported to inhibit certain kinases interfering with cell proliferation and survival, reduce neuroinflammation, and exhibit antioxidant activity . In breast cancer cells, this compound promotes cell proliferation and cell invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine kinases, which are responsible for the activation of many proteins by signal transduction cascades . It targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . This compound forms highly stable and specific H-bond interactions with Mpro through its pyridine and aminothiazole rings .

Temporal Effects in Laboratory Settings

It has been reported that this compound consistently demonstrated neuroprotective properties in various studies

Metabolic Pathways

This compound is involved in several metabolic pathways. Phase I metabolic reactions of this compound include reduction, demethylation, hydroxylation, oxidative deamination, oxidation, and N-oxide formation . Phase II metabolic pathways involve the direct conjugation of this compound, N-demethyl metabolites, and oxidative metabolites with glucuronic acid .

Transport and Distribution

This compound interacts with organic cation transporters (OCT and Multidrug and Toxin Extrusion proteins—MATE-) . It has been indicated that OCT1 and hOCT2 are especially potent this compound translocators across cell membranes .

Subcellular Localization

It is known that this compound is mainly detected in the cytoplasm of MDA-MB-231 breast cancer cells

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOLQLKVOPQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000207
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

790299-79-5
Record name Masitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790299-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Masitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masitinib
Reactant of Route 2
Reactant of Route 2
Masitinib
Reactant of Route 3
Reactant of Route 3
Masitinib
Reactant of Route 4
Reactant of Route 4
Masitinib
Reactant of Route 5
Reactant of Route 5
Masitinib
Reactant of Route 6
Reactant of Route 6
Masitinib

Q & A

Q1: What are the primary targets of Masitinib?

A1: this compound is a tyrosine kinase inhibitor that primarily targets wild-type and mutant forms of c-Kit, as well as platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and Lyn kinase. [, , , , , ]

Q2: How does this compound interact with its target kinases?

A2: this compound acts as a competitive inhibitor of ATP for the ATP-binding site on its target kinases. [, , ] Molecular modeling suggests that this compound binds within the transmembrane region of a homology-modeled human ABCG2 transporter. []

Q3: What are the downstream effects of this compound's kinase inhibition?

A3: this compound's inhibition of c-Kit, PDGFRα/β, and Lyn leads to a variety of downstream effects, including:

  • Inhibition of mast cell proliferation, differentiation, degranulation, and migration [, , ]
  • Reduced release of pro-tumoral and pro-inflammatory cytokines from mast cells [, ]
  • Modulation of macrophage polarization towards an anti-tumoral phenotype [, ]
  • Inhibition of tumor cell proliferation and induction of apoptosis in various cancers [, , , , , , ]
  • Reduced neuroinflammation and neuroprotection in models of neurodegenerative diseases [, , ]
  • Amelioration of airway inflammation and improved lung mechanics in asthma models []
  • Reduced vascular leakage in models of diabetic retinopathy []

Q4: Does this compound exhibit any activity against other targets?

A4: While this compound is highly selective for c-Kit, PDGFRα/β, and Lyn, it also demonstrates weaker inhibition of fibroblast growth factor receptor 3 (FGFR3) and the intracellular kinase Fyn. [, ] Additionally, this compound has been shown to inhibit the main protease (3CLpro) of several coronaviruses, including SARS-CoV-2. []

Q5: What is the route of administration for this compound?

A8: this compound is typically administered orally. [, , , ]

Q6: How is this compound absorbed and distributed in the body?

A9: this compound demonstrates good oral bioavailability. [, ] Pharmacokinetic modeling suggests a large volume of distribution, indicating extensive tissue diffusion. []

Q7: What are the primary routes of this compound metabolism and excretion?

A10: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8, with minor contributions from CYP3A5 and CYP2D6. [, ] The primary metabolite is N-desmethyl this compound. []

Q8: Are there any known drug interactions with this compound?

A11: As this compound is primarily metabolized by CYP enzymes, co-administration with drugs that inhibit or induce these enzymes could lead to altered this compound exposure. []

Q9: Does this compound interact with drug transporters?

A12: Yes, this compound interacts with organic cation transporters (OCTs), particularly OCT1 and hOCT2, which facilitate its transport across cell membranes. []

Q10: What in vitro models have been used to study the efficacy of this compound?

A13: A variety of human and canine cancer cell lines have been used to assess this compound's anti-proliferative and pro-apoptotic effects, including pancreatic cancer, melanoma, mast cell tumor, hemangiosarcoma, osteosarcoma, and prostate cancer cell lines. [, , , , , , ]

Q11: What in vivo models have been used to study the efficacy of this compound?

A11: this compound efficacy has been demonstrated in various animal models:

  • Mouse models of pancreatic cancer, melanoma, and Alzheimer's disease [, , , ]
  • Rat model of diabetic retinopathy []
  • Canine models of mast cell tumors, atopic dermatitis, and pulmonary hypertension [, , ]
  • Feline models of allergic asthma and injection-site sarcoma [, ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has been evaluated in clinical trials for various indications in both human and veterinary medicine. Positive phase II and III clinical trial results have been reported for:

  • Canine mast cell tumors [, , ]
  • Canine atopic dermatitis []
  • Human amyotrophic lateral sclerosis []
  • Human progressive forms of multiple sclerosis []
  • Human severe asthma []

Q13: Are there any known mechanisms of resistance to this compound?

A13: While this compound has shown promise in treating various diseases, resistance can develop, potentially through mechanisms such as:

  • Mutations in target kinases that reduce this compound binding affinity []
  • Upregulation of alternative signaling pathways that bypass the inhibited kinases []
  • Increased expression of drug efflux transporters that reduce intracellular this compound concentrations [, ]

Q14: What is the safety profile of this compound?

A17: this compound has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [, ] The most common adverse events reported include:

  • Gastrointestinal disturbances, such as diarrhea, vomiting, and nausea [, , ]
  • Skin reactions, such as rash [, ]
  • Hematologic abnormalities, such as neutropenia and proteinuria [, , ]

Q15: Are there any specific drug delivery strategies being explored for this compound?

A15: While the research papers primarily focus on this compound's oral administration, further research could explore targeted drug delivery approaches to enhance its efficacy and minimize potential side effects.

Q16: Are there any known biomarkers for predicting this compound efficacy or toxicity?

A19: Research suggests that tumor response at 6 months during this compound treatment could be a strong predictor of long-term survival in dogs with mast cell tumors. [] Additionally, mutations in c-Kit exon 11 have been associated with better treatment outcomes in dogs with mast cell tumors treated with this compound. []

Q17: What analytical methods are commonly used for this compound characterization and quantification?

A20: While not explicitly detailed in the provided research, common analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are likely employed for this compound's analysis in biological samples. [, ]

Q18: What quality control measures are in place for this compound development and manufacturing?

A21: As a drug approved for use in both human and veterinary medicine, this compound's development and manufacturing processes adhere to stringent quality control standards to ensure its consistency, safety, and efficacy. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.